molecular formula C17H27N3O5 B11834241 di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate

di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate

Cat. No.: B11834241
M. Wt: 353.4 g/mol
InChI Key: AIHFYUZMISVLGO-YNEHKIRRSA-N
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Description

Di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate is a complex organic compound with a unique structure that includes a cyclohexene ring, a cyano group, and two tert-butyl carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexene ring, introduction of the cyano group, and protection of the hydroxyl group with tert-butyl carbamate. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the cyano group may produce an amine.

Scientific Research Applications

Di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl ((1S,2R,3R)-5-cyano-3-(pentan-3-yloxy)cyclohex-4-ene-1,2-diyl)dicarbamate
  • Di-tert-butyl ((1S,2R,3R)-5-cyano-3-(methoxy)cyclohex-4-ene-1,2-diyl)dicarbamate

Uniqueness

Di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C17H27N3O5

Molecular Weight

353.4 g/mol

IUPAC Name

tert-butyl N-[(1R,2R,6S)-4-cyano-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-en-1-yl]carbamate

InChI

InChI=1S/C17H27N3O5/c1-16(2,3)24-14(22)19-11-7-10(9-18)8-12(21)13(11)20-15(23)25-17(4,5)6/h8,11-13,21H,7H2,1-6H3,(H,19,22)(H,20,23)/t11-,12+,13+/m0/s1

InChI Key

AIHFYUZMISVLGO-YNEHKIRRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=C[C@H]([C@@H]1NC(=O)OC(C)(C)C)O)C#N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=CC(C1NC(=O)OC(C)(C)C)O)C#N

Origin of Product

United States

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